![molecular formula C12H18N2O2 B068687 tert-Butyl (3-amino-2-methylphenyl)carbamate CAS No. 179898-27-2](/img/structure/B68687.png)
tert-Butyl (3-amino-2-methylphenyl)carbamate
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Overview
Description
“tert-Butyl (3-amino-2-methylphenyl)carbamate” is a chemical compound . It’s often used in research and has applications in life sciences and organic synthesis .
Synthesis Analysis
The synthesis of “tert-Butyl (3-amino-2-methylphenyl)carbamate” could potentially involve a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-amino-2-methylphenyl)carbamate” is complex. The compound has been used in the study of human CDK8/CYCC in complex with compound 2 . The molecular weight of a similar compound, tert-Butyl 3-(aminomethyl)phenylcarbamate, is 222.28 .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl (3-amino-2-methylphenyl)carbamate” could include palladium-catalyzed cross-coupling reactions .Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Palladium-Catalyzed Synthesis
Tert-butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the development of many pharmaceuticals and fine chemicals.
Synthesis of Pyrroles
Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the pharmaceutical industry and are part of many biologically active compounds.
Amino Group Protection
The compound plays a significant role in amino group protection during chemical synthesis . Protecting groups are vital in multi-step organic synthesis to prevent unwanted reactions at reactive sites.
Condensation Reactions
It is used in condensation reactions during the synthesis of complex organic molecules . These reactions are fundamental in the production of polymers and biologically active molecules.
Synthesis of Various Carbamates
Tert-butyl carbamate is a key starting material in the synthesis of a wide range of carbamates . Carbamates are used in a variety of applications, from pesticides to pharmaceuticals.
Safety and Hazards
Mechanism of Action
Tert-Butyl (3-amino-2-methylphenyl)carbamate, also known as (3-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER, is a compound with a variety of potential applications in the field of biochemistry.
Target of Action
The primary targets of Tert-Butyl (3-amino-2-methylphenyl)carbamate are currently unknown
properties
IUPAC Name |
tert-butyl N-(3-amino-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBGTBRWZRCMJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443759 |
Source
|
Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-amino-2-methylphenyl)carbamate | |
CAS RN |
179898-27-2 |
Source
|
Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179898-27-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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